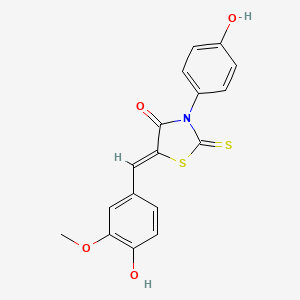
(Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C17H13NO4S2 and its molecular weight is 359.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one, commonly referred to as THMTT, is a thiazolidinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, including its antioxidant properties, potential as a cytochrome P450 enzyme inhibitor, and preliminary findings related to its anti-infective capabilities.
Chemical Structure and Properties
THMTT is characterized by a thiazolidine ring structure, hydroxy and methoxy substituents on aromatic rings, and a thioxo group. Its molecular formula is C17H13NO4S2, with a molecular weight of 351.42 g/mol. The unique arrangement of functional groups suggests distinct pharmacological properties that may differ from similar compounds.
1. Antioxidant Properties
Research indicates that THMTT may possess significant antioxidant properties . Antioxidants are vital in protecting cells from oxidative stress caused by free radicals, which can lead to various diseases. The compound's structure allows it to potentially scavenge free radicals effectively, thus contributing to cellular protection and health maintenance .
2. Cytochrome P450 Inhibition
THMTT has been studied for its potential role as an inhibitor of cytochrome P450 (CYP) enzymes . These enzymes are crucial in drug metabolism and the biotransformation of xenobiotics. Inhibiting specific CYP enzymes could lead to altered pharmacokinetics of drugs, paving the way for innovative therapeutic strategies. Preliminary studies suggest that THMTT may modulate CYP activity, although further research is necessary to confirm these effects .
3. Anti-Infective Potential
Initial investigations have also pointed towards THMTT's potential as an anti-infective agent . While specific mechanisms are yet to be fully elucidated, the compound shows promise in combating infections, warranting further exploration into its efficacy against various pathogens .
Comparative Analysis with Similar Compounds
A comparative analysis highlights how THMTT stands out among structurally similar compounds regarding biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Hydroxyphenyl)-2-thioxothiazolidin-4-one | Lacks methoxy group | Antimicrobial |
| 5-(3-Methoxyphenyl)-2-thioxothiazolidin-4-one | Different aromatic substitution | Antioxidant |
| 5-(2-Hydroxyphenyl)-2-thioxothiazolidin-4-one | Hydroxyl substitution at different position | Anti-inflammatory |
The presence of both hydroxy and methoxy groups in THMTT may enhance its biological activity compared to these analogs .
Case Studies and Research Findings
Several studies have explored the biological activities of thiazolidinone derivatives, including THMTT:
- A study investigating the antioxidant activity of various thiazolidinones found that compounds with similar structural features exhibited significant radical scavenging capabilities, suggesting that THMTT could also demonstrate comparable effects .
- Another research project focused on the anti-cancer properties of thiazolidinone derivatives indicated that modifications in the structure could enhance cytotoxicity against cancer cell lines, hinting at the therapeutic potential of THMTT in oncology .
Properties
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S2/c1-22-14-8-10(2-7-13(14)20)9-15-16(21)18(17(23)24-15)11-3-5-12(19)6-4-11/h2-9,19-20H,1H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRHZDAOUVFSEA-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














